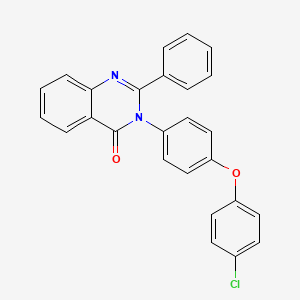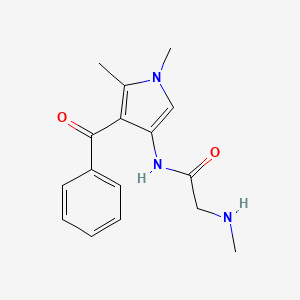
(2-Methylcyclohepta-1,5-dien-1-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylcyclohepta-1,5-dien-1-yl)(phenyl)methanone is an organic compound with a unique structure that combines a cycloheptadiene ring with a phenyl group attached to a methanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylcyclohepta-1,5-dien-1-yl)(phenyl)methanone typically involves the reaction of cycloheptadiene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through a Friedel-Crafts acylation mechanism, where the benzoyl chloride reacts with the cycloheptadiene to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylcyclohepta-1,5-dien-1-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(2-Methylcyclohepta-1,5-dien-1-yl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Methylcyclohepta-1,5-dien-1-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Methyl-5-(6-methylhepta-1,5-dien-2-yl)cyclohex-2-enone: A compound with a similar cycloheptadiene structure but different functional groups.
Cryptomerione: Another compound with a cycloheptadiene ring, known for its biological activities.
Uniqueness
(2-Methylcyclohepta-1,5-dien-1-yl)(phenyl)methanone is unique due to its combination of a cycloheptadiene ring with a phenyl group attached to a methanone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
88711-71-1 |
|---|---|
Fórmula molecular |
C15H16O |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
(2-methylcyclohepta-1,5-dien-1-yl)-phenylmethanone |
InChI |
InChI=1S/C15H16O/c1-12-8-4-2-7-11-14(12)15(16)13-9-5-3-6-10-13/h2-3,5-7,9-10H,4,8,11H2,1H3 |
Clave InChI |
GQLAIMFPEALICL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CC=CCC1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate](/img/structure/B14385658.png)

![2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14385678.png)


![5-Chloro-1-[(1-phenylethoxy)methyl]pyrimidin-2(1H)-one](/img/structure/B14385688.png)
![Bis(2-{[(dimethylarsanyl)methyl]amino}ethyl) methylarsonite](/img/structure/B14385694.png)
![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-(phenylsulfanyl)aniline](/img/structure/B14385698.png)


![Bicyclo[3.3.2]deca-1,5-diene](/img/structure/B14385735.png)

![1-{1-[(3,4-Dichlorophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole](/img/structure/B14385738.png)
![3-{1-[(Trimethylsilyl)oxy]ethyl}oxolan-2-one](/img/structure/B14385741.png)
